molecular formula C31H32N4O6 B2899153 ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 931731-74-7

ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2899153
CAS No.: 931731-74-7
M. Wt: 556.619
InChI Key: ZFPDZBMLWRXYEQ-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a quinazolinone derivative featuring a 3,4-dihydroquinazolinone core substituted with a 4-oxobutyl chain linked to a 4-methylbenzylamino group. The ethyl 4-aminobenzoate moiety is attached via an acetamide bridge. Synthetically, its preparation likely involves:

Formation of the quinazolinone core via cyclization of methyl anthranilate derivatives with hydrazine hydrate .

Functionalization of the amino group with a substituted acid chloride to introduce the 4-oxobutyl side chain.

Condensation with 4-methylbenzylamine to form the amide linkage.

Coupling with ethyl 4-aminobenzoate through an acetyl spacer.

Properties

CAS No.

931731-74-7

Molecular Formula

C31H32N4O6

Molecular Weight

556.619

IUPAC Name

ethyl 4-[[2-[3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H32N4O6/c1-3-41-30(39)23-14-16-24(17-15-23)33-28(37)20-35-26-8-5-4-7-25(26)29(38)34(31(35)40)18-6-9-27(36)32-19-22-12-10-21(2)11-13-22/h4-5,7-8,10-17H,3,6,9,18-20H2,1-2H3,(H,32,36)(H,33,37)

InChI Key

ZFPDZBMLWRXYEQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex compound that belongs to the class of quinazolinone derivatives. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H28N4O5C_{24}H_{28}N_4O_5, with a molecular weight of approximately 448.5 g/mol. The structure features a quinazolinone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Quinazolinone derivatives often exert their biological effects through multiple mechanisms:

  • COX Inhibition : Some quinazolinones have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. For instance, related compounds have demonstrated significant COX-2 inhibitory activity, with some achieving up to 47% inhibition at 20 μM concentrations .
  • Antioxidant Activity : Quinazolinones have also been evaluated for their antioxidant properties. Research indicates that certain derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .
  • Antimicrobial Activity : The antibacterial and antifungal activities of quinazolinones have been extensively studied. Some derivatives exhibit promising results against both gram-positive and gram-negative bacteria as well as fungi like Candida albicans .

In Vitro Studies

  • Anticancer Activity : In vitro studies have shown that certain quinazolinone derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against breast and colon cancer cells by activating caspase pathways .
  • Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .

Case Studies

A recent study synthesized several quinazolinone derivatives and evaluated their biological activities. Among these, one compound exhibited a notable IC50 value of 15 μM against COX-2, indicating its potential as a therapeutic agent for inflammatory diseases . Additionally, another study highlighted the antibacterial efficacy of related compounds against Staphylococcus aureus, suggesting that modifications in the side chains can enhance antimicrobial properties .

Summary of Biological Activities

Activity TypeTest Organism/TargetResultReference
COX-2 InhibitionHuman recombinant COX-247% inhibition at 20 μM
Anticancer ActivityMCF-7 (breast cancer)IC50 = 15 μM
Antibacterial ActivityStaphylococcus aureusEffective
Antioxidant ActivityDPPH assaySignificant scavenging

Comparison with Similar Compounds

Quinazolinone Derivatives

Compounds synthesized by Pawar and Waghmare () share the quinazolinone core but differ in substituents. For example:

  • 3-Chloroacetyl amino-2-methyl-4-quinazolinone (3): Lacks the 4-oxobutyl and ethyl benzoate groups but includes a chloroacetyl substituent.
  • 2-(2-Methyl-4-oxo-4H-quinazoline-3-yl-amino)-N-substituted acetamides (4a-4j): Feature primary amines (e.g., benzyl, phenyl) instead of the 4-methylbenzylamino-4-oxobutyl chain. These analogues demonstrated variable antimicrobial activity, with electron-withdrawing groups enhancing potency .

Ethyl Benzoate Derivatives

  • Ethyl 4-(2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate (): Replaces the quinazolinone core with a triazole ring and a chlorobenzyl group.
  • Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate (): Substitutes quinazolinone with an imidazolidinone-thioxo system.

Computational Similarity Analysis

  • Tanimoto Coefficient: Using Morgan fingerprints (), the target compound shares ~65% similarity with ’s triazole derivative and ~55% with ’s imidazolidinone analogue. Lower similarity (<40%) is observed with Yuan and Zhu’s benzo[d]imidazoles .
  • Activity Clustering : Hierarchical clustering () places the target in a group with other amide-linked heterocycles, predicting similar protein targets (e.g., kinase or protease inhibition) .

Data Tables

Table 1. Structural and Activity Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Bioactivity (MIC, µg/mL) Tanimoto Similarity
Target Compound Quinazolinone 4-Methylbenzylamino, ethyl benzoate Not reported Reference (100%)
3-Chloroacetyl amino-2-methyl-4-quinazolinone Quinazolinone Chloroacetyl 16–32 (S. aureus) ~35%
Ethyl 4-(triazole-thioacetamido)benzoate Triazole Chlorobenzyl, pyrrole Not reported ~65%
Methyl 4-(imidazolidinone-acetamido)benzoate Imidazolidinone 3,4-Dichlorophenyl, thioxo Not reported ~55%

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, stepwise coupling of the quinazolinone core with the 4-methylbenzylamino butyl side chain should be conducted under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to minimize side reactions . Temperature gradients (e.g., 0–5°C for acylation steps) and solvent selection (e.g., DMF for polar intermediates) are critical. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) can enhance purity .

Q. What experimental strategies are recommended for establishing structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

  • Methodological Answer : SAR studies should focus on systematic modifications to key functional groups. For instance:

  • Quinazolinone core : Replace the 2,4-dioxo moiety with thioxo or methylene groups to assess hydrogen-bonding requirements .
  • 4-Methylbenzyl side chain : Test analogs with halogens (e.g., Cl, F) or bulky substituents to evaluate steric and electronic effects on target binding .
  • Benzoate ester : Hydrolyze to the carboxylic acid or substitute with amides to study bioavailability impacts .
    Enzymatic assays (e.g., fluorescence polarization for kinase inhibition) paired with molecular docking (AutoDock Vina) can correlate structural changes with activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) for this compound across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay conditions. To address this:

  • Standardize protocols : Use uniform ATP concentrations (e.g., 10 µM for kinase assays) and buffer systems (HEPES vs. Tris) to minimize variability .
  • Validate with orthogonal assays : Compare fluorescence-based readouts with radiometric or SPR (surface plasmon resonance) data to confirm binding kinetics .
  • Control for off-target effects : Include counter-screens against related enzymes (e.g., PDEs or proteases) to rule out nonspecific inhibition .

Q. What advanced techniques are recommended to study the metabolic stability and pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :

  • In vitro metabolic stability : Use pooled human liver microsomes (HLM) with NADPH cofactors to measure t₁/₂ and intrinsic clearance. LC-MS/MS can track parent compound degradation .
  • CYP inhibition profiling : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Permeability assays : Employ Caco-2 monolayers or PAMPA (parallel artificial membrane permeability assay) to predict oral bioavailability .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with EGFR or PARP) over 100 ns trajectories to identify flexible binding pockets .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing methyl with cyclopropyl) to predict affinity changes .
  • Pharmacophore mapping : Use Schrödinger’s Phase to define essential features (e.g., hydrogen-bond acceptors at the quinazolinone core) for virtual screening .

Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Contradictions in evidence (e.g., variable bioactivity) are addressed via standardized assay design and computational validation.
  • Methodologies prioritize reproducibility and mechanistic insight for academic research.

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